

An In-depth Technical Guide to (3R,5S)-3,5-Dimethylmorpholine

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Compound of Interest

Compound Name: (3R,5S)-3,5-Dimethylmorpholine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-3,5-Dimethylmorpholine, systematically named cis-3,5-Dimethylmorpholine, is a heterocyclic organic compound belonging to the morpholine family. As a meso compound, it is an achiral molecule despite possessing two stereocenters. This unique structural feature, combined with the inherent physicochemical properties of the morpholine ring, makes it a molecule of interest in medicinal chemistry and organic synthesis. The morpholine scaffold is a privileged structure in drug discovery, known to improve the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of **(3R,5S)-3,5-Dimethylmorpholine**.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dimethylmorpholine is presented below. It is important to note that some of these properties may refer to the mixture of stereoisomers, as specific data for the pure (3R,5S) isomer is not always available.

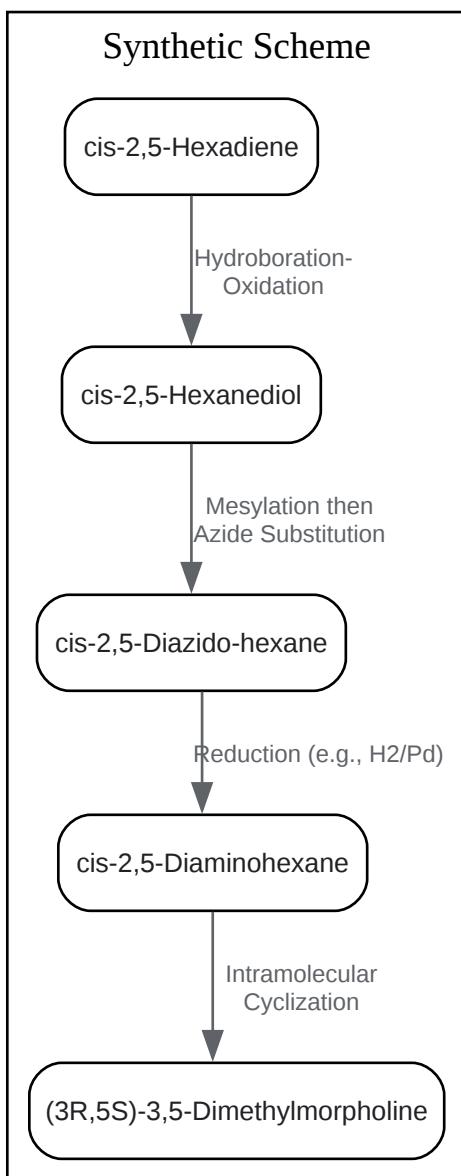
Property	Value	Reference
IUPAC Name	cis-3,5-Dimethylmorpholine	N/A
Synonyms	(3R,5S)-rel-3,5-Dimethylmorpholine, meso-3,5-Dimethylmorpholine	[1]
Molecular Formula	C ₆ H ₁₃ NO	
Molecular Weight	115.17 g/mol	
CAS Number	123-57-9 (for 3,5-Dimethylmorpholine)	
Boiling Point	Not available	N/A
Density	Not available	N/A
Flash Point	50 °C (for 3,5-Dimethylmorpholine)	
Appearance	Colorless to light yellow liquid	N/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the stereoselective synthesis of **(3R,5S)-3,5-Dimethylmorpholine** is not readily available in the surveyed literature, a general approach for the synthesis of cis-disubstituted morpholines can be inferred from established synthetic methodologies. One plausible strategy involves the cyclization of an appropriate amino alcohol precursor.

A potential synthetic pathway is outlined below. This represents a logical synthetic approach rather than a documented experimental protocol.

Conceptual Synthetic Pathway



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Caption: Conceptual synthetic workflow for **(3R,5S)-3,5-Dimethylmorpholine**.

Spectroscopic Characterization

Detailed, experimentally-derived spectral data for pure **(3R,5S)-3,5-Dimethylmorpholine** is scarce in the public domain. However, based on the analysis of related morpholine derivatives, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the cis-isomer is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:

- A doublet for the methyl protons (CH₃).
- Multiplets for the methylene protons on the morpholine ring (CH₂).
- A multiplet for the methine protons (CH).
- A broad singlet for the amine proton (NH), which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum should also reflect the symmetry of the molecule. Expected signals include:

- A signal for the methyl carbons (CH₃).
- Signals for the methylene carbons (CH₂).
- A signal for the methine carbons (CH).

A published study on N-substituted morpholines provides a basis for predicting the chemical shifts of the ring carbons and protons[2].

Infrared (IR) Spectroscopy

The IR spectrum of **(3R,5S)-3,5-Dimethylmorpholine** would be expected to show characteristic absorption bands for:

- N-H stretching (around 3300-3500 cm⁻¹).
- C-H stretching (around 2850-3000 cm⁻¹).
- C-O-C stretching (around 1070-1150 cm⁻¹).
- N-H bending (around 1590-1650 cm⁻¹).

The NIST Chemistry WebBook provides a reference spectrum for the parent compound, morpholine, which can serve as a basis for comparison[3].

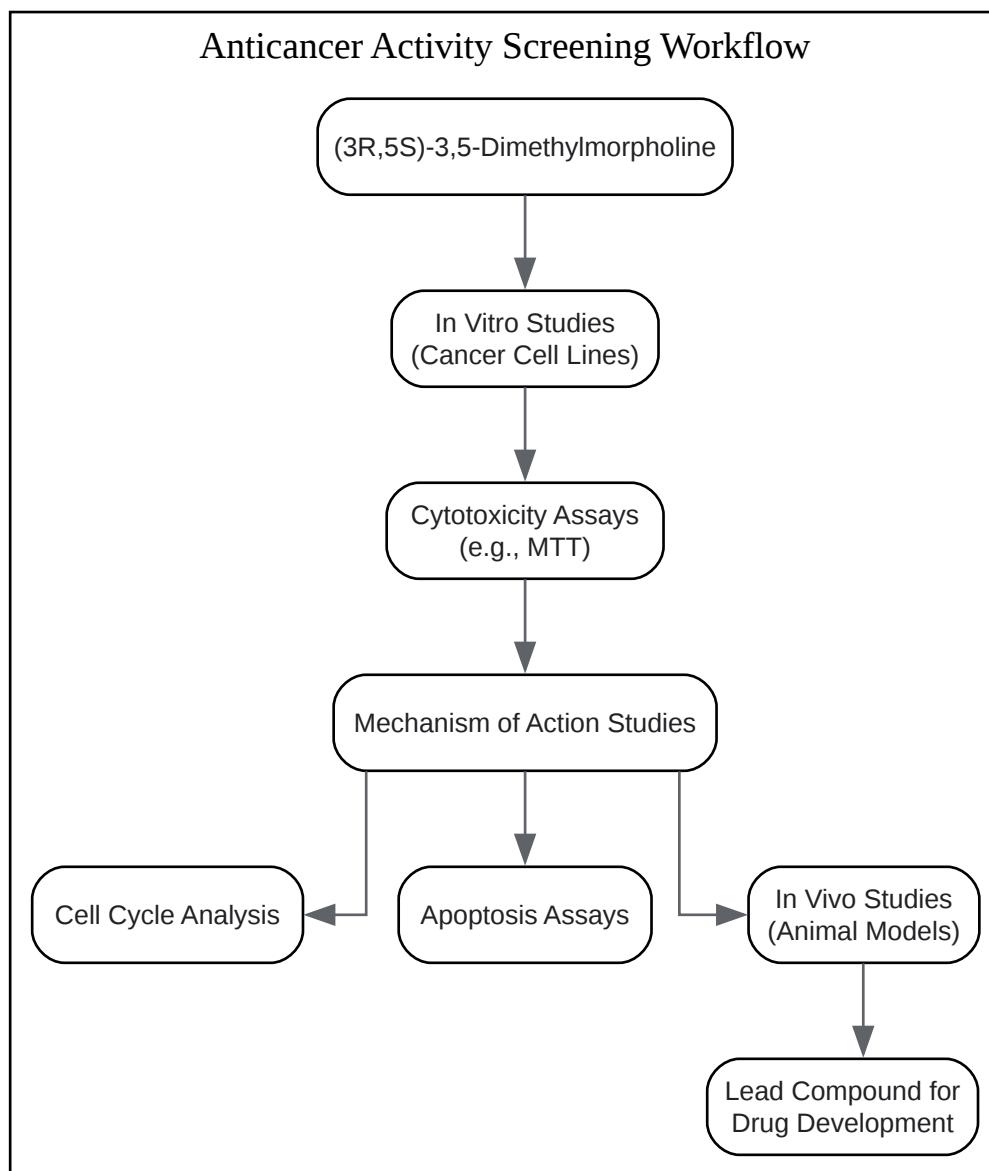
Potential Biological Activity and Applications in Drug Development

While direct and extensive studies on the biological activity of **(3R,5S)-3,5-Dimethylmorpholine** are limited, the broader class of morpholine derivatives has shown significant promise in medicinal chemistry, particularly in the development of anticancer agents[4][5].

Anticancer Potential

Several studies have highlighted the anticancer properties of various morpholine-containing compounds[4][5]. The morpholine ring is often incorporated into larger molecules to enhance their pharmacological properties. The mechanism of action for these derivatives can vary widely, but some have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines[4].

A logical workflow for investigating the potential anticancer activity of **(3R,5S)-3,5-Dimethylmorpholine** is depicted below.



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Caption: Experimental workflow for evaluating anticancer potential.

Signaling Pathways

The specific signaling pathways modulated by **(3R,5S)-3,5-Dimethylmorpholine** have not been elucidated. However, given that many anticancer agents exert their effects through the modulation of key cellular signaling cascades, it is plausible that this compound could interact with pathways involved in cell proliferation, survival, and apoptosis. Further research is required to identify any such interactions.

Conclusion

(3R,5S)-3,5-Dimethylmorpholine is a structurally interesting meso compound with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data for this specific stereoisomer is limited, its relationship to the broader class of bioactive morpholine derivatives suggests that it warrants further investigation. Future research should focus on developing a robust stereoselective synthesis, comprehensive spectroscopic characterization, and a thorough evaluation of its biological activities and potential mechanisms of action. Such studies will be crucial in determining its value as a building block for novel therapeutics or as a bioactive agent in its own right.

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